
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical properties, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxypyridine-2-carbaldehyde and sodium azide.
Formation of Azide Intermediate: The aldehyde group of 6-methoxypyridine-2-carbaldehyde is converted to an azide intermediate using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne to form the triazole ring. This reaction is typically carried out under copper-catalyzed conditions (CuAAC) to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other substituents using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学研究应用
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
作用机制
The mechanism of action of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine moiety can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine: Unique due to the presence of both methoxypyridine and triazole rings.
1-(Pyridin-2-ylmethyl)-1h-1,2,3-triazol-4-amine: Lacks the methoxy group, resulting in different chemical properties.
1-((6-Methylpyridin-2-yl)methyl)-1h-1,2,3-triazol-4-amine: Contains a methyl group instead of a methoxy group, affecting its reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of the methoxy group on the pyridine ring, which enhances its solubility and potential for hydrogen bonding. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
属性
分子式 |
C9H11N5O |
|---|---|
分子量 |
205.22 g/mol |
IUPAC 名称 |
1-[(6-methoxypyridin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H11N5O/c1-15-9-4-2-3-7(11-9)5-14-6-8(10)12-13-14/h2-4,6H,5,10H2,1H3 |
InChI 键 |
WZUUGTFONPEHOC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=N1)CN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


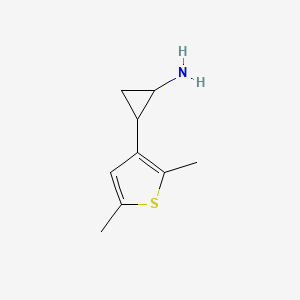
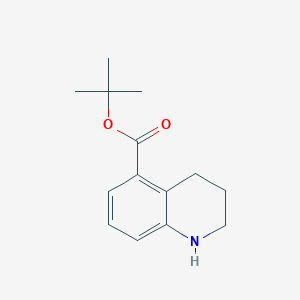
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
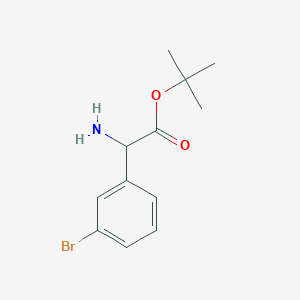
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
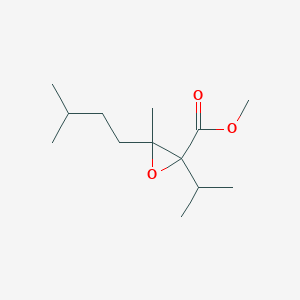

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
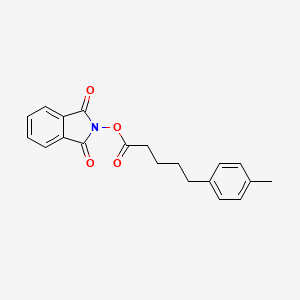
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)
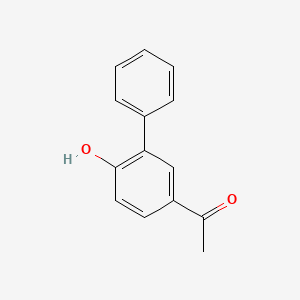
![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
